molecular formula C21H32N4O7 B15136536 p-NH2-Bn-oxo-DO3A

p-NH2-Bn-oxo-DO3A

Cat. No.: B15136536
M. Wt: 452.5 g/mol
InChI Key: ZYGZPYXXYYEJPI-SFHVURJKSA-N
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Description

p-NH2-Bn-oxo-DO3A: is a bifunctional chelator, which means it can form stable complexes with metal ions. Its full chemical name is 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid. This compound is particularly useful in the field of radiopharmaceuticals, where it is employed to bind radiometals for diagnostic imaging and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-oxo-DO3A typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with 4-aminobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for medical applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: p-NH2-Bn-oxo-DO3A exerts its effects by forming stable complexes with metal ions. These complexes can then be directed to specific molecular targets in the body, such as cancer cells, for imaging or therapeutic purposes .

Properties

Molecular Formula

C21H32N4O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-[(9S)-9-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid

InChI

InChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1

InChI Key

ZYGZPYXXYYEJPI-SFHVURJKSA-N

Isomeric SMILES

C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O

Canonical SMILES

C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O

Origin of Product

United States

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